4,6,6-Trimethylhept-3-en-2-one

Description

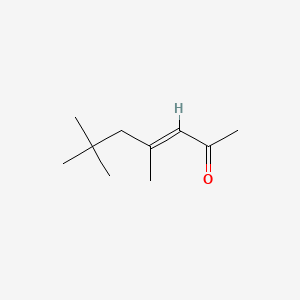

Structure

2D Structure

3D Structure

Properties

CAS No. |

23732-00-5 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(E)-4,6,6-trimethylhept-3-en-2-one |

InChI |

InChI=1S/C10H18O/c1-8(6-9(2)11)7-10(3,4)5/h6H,7H2,1-5H3/b8-6+ |

InChI Key |

YQNTTZALAZYHKN-SOFGYWHQSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C)/CC(C)(C)C |

Canonical SMILES |

CC(=CC(=O)C)CC(C)(C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6,6 Trimethylhept 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals can be achieved, confirming the molecular structure of 4,6,6-trimethylhept-3-en-2-one.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique nucleus within the molecule. The ¹H NMR spectrum reveals the number of different proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). The ¹³C NMR spectrum indicates the number of unique carbon environments.

While specific experimental data for this compound is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on established chemical shift principles and data from structurally similar compounds. The structure contains several key features that lead to characteristic signals: an α,β-unsaturated ketone system, a vinylic proton, a methylene (B1212753) group adjacent to both a double bond and a quaternary carbon, a tert-butyl group, and two distinct methyl groups on the carbon-carbon double bond and the ketone, respectively.

Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.25 | s | 3H | CH₃-C=O |

| 3 | ~6.05 | t (J ≈ 1.5 Hz) | 1H | =CH- |

| 5 | ~2.10 | d (J ≈ 1.5 Hz) | 2H | -CH₂- |

| 7 | ~1.00 | s | 9H | -C(CH₃)₃ |

| 4-CH₃ | ~2.15 | s | 3H | =C-CH₃ |

s = singlet, t = triplet, d = doublet. Predicted values are for CDCl₃ solvent.

Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~27.0 | CH₃-C=O |

| 2 | ~198.5 | C=O |

| 3 | ~124.0 | =CH- |

| 4 | ~158.0 | =C(CH₃)- |

| 5 | ~49.0 | -CH₂- |

| 6 | ~32.5 | -C(CH₃)₃ |

| 7 | ~29.5 | -C(CH₃)₃ |

| 4-CH₃ | ~21.0 | =C-CH₃ |

Predicted values are for CDCl₃ solvent. Chemical shifts for carbons in α,β-unsaturated ketones typically appear in ranges of δ 190-220 for the carbonyl carbon and δ 120-160 for the alkene carbons. chemguide.co.uk

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. Techniques like HSQC, HMBC, and COSY are used to piece together the carbon skeleton and confirm the placement of substituents. mdpi.com

The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. This technique is fundamental for definitively assigning each proton signal to its corresponding carbon atom in the backbone. For this compound, an HSQC spectrum would be expected to show cross-peaks connecting the proton and carbon signals for C1-H₃, C3-H, C5-H₂, C7-H₉, and the C4-methyl group. This allows for the unambiguous assignment of all hydrogenated carbons in the molecule. mdpi.comresearchgate.net

The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. researchgate.netrsc.org Key expected HMBC correlations for this compound would include:

H1 to C2 and C3: The protons of the acetyl methyl group (H1) would correlate to the carbonyl carbon (C2) and the vinylic carbon (C3), linking this group to the enone system.

H3 to C1, C2, C4, C5, and 4-CH₃: The vinylic proton (H3) would show correlations to the surrounding carbons, confirming its position.

H5 to C3, C4, C6, C7, and 4-CH₃: The methylene protons (H5) would connect the vinylic portion of the molecule to the tert-butyl group.

H7 to C5 and C6: The protons of the nine equivalent methyls of the tert-butyl group (H7) would correlate to the quaternary carbon C6 and the adjacent methylene carbon C5, confirming the end of the chain.

The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. In this compound, a key expected correlation would be between the vinylic proton (H3) and the methylene protons (H5), confirming their adjacency.

For determining stereochemistry, such as the geometry of the double bond, a NOESY experiment is often employed. NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding. To confirm the expected, more stable (E)-isomer, a NOESY spectrum would be expected to show a correlation between the vinylic proton (H3) and the protons of the adjacent methylene group (H5), but not between H3 and the C4-methyl protons. The presence of a correlation between the C4-methyl protons and the H5 protons would further support the (E) configuration.

2D NMR Techniques for Structural Connectivity

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural information.

For this compound (molecular formula C₁₀H₁₈O), the monoisotopic mass is 154.13577 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition. researchgate.net

In addition to the molecular ion peak (M⁺), the mass spectrum would exhibit characteristic fragment ions resulting from the cleavage of specific bonds. Likely fragmentation pathways include the loss of a methyl group ([M-15]⁺), the loss of an acetyl group ([M-43]⁺), and the cleavage of the bulky tert-butyl group ([M-57]⁺), which is often a dominant fragmentation pathway for molecules containing this moiety.

Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 155.14305 | 136.2 |

| [M+Na]⁺ | 177.12499 | 142.7 |

| [M-H]⁻ | 153.12849 | 136.6 |

| [M+K]⁺ | 193.09893 | 142.1 |

| [M+H-H₂O]⁺ | 137.13303 | 132.4 |

Table data sourced from PubChemLite. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a nominal mass of 154, HRMS provides the experimental mass with enough precision to distinguish it from other compounds of the same nominal mass. The molecular formula of this compound is C10H18O. uni.lu HRMS analysis of related compounds has been instrumental in confirming their structures. mdpi.comresearchgate.net For instance, the structure of (E)-1-(benzo[d] mdpi.comsciprofiles.comdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one was established using 1D and 2D NMR spectroscopy in conjunction with HRMS. mdpi.comresearchgate.net This technique is often coupled with gas chromatography (GC) for the analysis of complex mixtures. mdpi.com

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 155.14305 | 136.2 |

| [M+Na]+ | 177.12499 | 142.7 |

| [M-H]- | 153.12849 | 136.6 |

| [M+NH4]+ | 172.16959 | 157.8 |

| [M+K]+ | 193.09893 | 142.1 |

| [M+H-H2O]+ | 137.13303 | 132.4 |

| [M+HCOO]- | 199.13397 | 156.0 |

| [M+CH3COO]- | 213.14962 | 180.1 |

| [M+Na-2H]- | 175.11044 | 139.7 |

| [M]+ | 154.13522 | 137.3 |

| [M]- | 154.13632 | 137.3 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. This fragmentation pattern is characteristic of the molecule's structure. While specific MS/MS fragmentation data for this compound is not detailed in the provided search results, the general principle involves the cleavage of weaker bonds within the molecule. For an α,β-unsaturated ketone like this compound, common fragmentation pathways would include cleavage of the alkyl chain and losses of small neutral molecules like CO and H2O. The NIST WebBook provides mass spectral data for related compounds, such as 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, which can offer insights into potential fragmentation patterns. nist.gov

Chiroptical Spectroscopy for Enantiomeric Characterization

For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), chiroptical spectroscopic techniques are essential for determining the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. For analogues of this compound, ECD has been successfully employed to assign the absolute stereochemistry. mdpi.comresearchgate.net This is often achieved by comparing the experimental ECD spectrum with spectra calculated using time-dependent density functional theory (TD-DFT). mdpi.comresearchgate.net This comparative analysis allows for the unambiguous determination of the absolute configuration of each enantiomer. sciprofiles.comsciprofiles.com

Modified Mosher's Method for Stereochemical Assignment

The modified Mosher's method is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. This method involves the esterification of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. While this compound itself is not a secondary alcohol, this method has been applied to chiral alcohol derivatives of related compounds to determine their absolute configuration. mdpi.comsciprofiles.comresearchgate.netsciprofiles.com For instance, in the synthesis of stiripentol-related compounds, the modified Mosher's method was used to determine the absolute configuration of chiral secondary carbinols. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For this compound, the key functional groups are the carbonyl group (C=O) of the ketone and the carbon-carbon double bond (C=C) of the alkene. The IR spectrum of a related compound, 1-(2,3,5,6-tetramethylphenyl)ethan-1-one, shows a strong carbonyl absorption band around 1691 cm⁻¹. mdpi.com The NIST WebBook also provides IR spectral data for similar compounds, which can be used for comparison. nist.gov

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

| Alkene | C=C stretch | 1680-1640 |

| Ketone | C=O stretch | 1725-1705 |

| Alkane | C-H stretch | 2960-2850 |

X-ray Crystallographic Analysis of Related Compounds

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not available in the provided results, the structures of related compounds have been determined using this technique. For example, the crystal structure of 1-(2,3,5,6-tetramethylphenyl)ethan-1-one has been characterized by X-ray diffraction. mdpi.com Furthermore, X-ray crystal structures of inhibitors bound to enzymes have been used to validate structure-based drug design strategies for compounds related to this compound. acs.org Single crystals suitable for X-ray analysis are typically grown by slow evaporation of a concentrated solution. mpg.de

Mechanistic Studies and Reactivity of 4,6,6 Trimethylhept 3 En 2 One

Reaction Kinetics and Mechanisms

The kinetics and mechanisms of reactions involving 4,6,6-trimethylhept-3-en-2-one are influenced by factors that stabilize reactants, intermediates, and transition states.

Beta-scission (β-scission) is a critical reaction in the thermal cracking of hydrocarbons, a process that breaks down large hydrocarbon molecules into smaller, more valuable ones. wikipedia.orgpsu.edu This reaction involves the cleavage of a covalent bond at the beta position relative to a radical center, leading to the formation of an olefin and a new, smaller radical. psu.edu Alkyl radicals, which are common intermediates in combustion and pyrolysis, readily undergo β-scission at high temperatures. nist.gov This decomposition pathway is often the most significant for the degradation of fuel molecules. researchgate.net

In the context of unsaturated ketones like this compound, β-scission can occur during processes like the catalytic cracking of biomass-derived oils, such as soybean oil. scielo.br During cracking, unsaturated bonds can break, producing various active carbenium ions that then undergo further radical reactions to form a complex mixture of hydrocarbons and oxygenated compounds, including other ketones and alcohols. scielo.br The rate of β-scission is favored at lower pressures, while competing hydrogen abstraction reactions are favored at higher pressures. psu.edu

Table 1: Key Aspects of β-Scission in Hydrocarbon Cracking

| Feature | Description | Source(s) |

| Reaction Type | Free radical chain reaction | wikipedia.orgpsu.edu |

| Process | Cleavage of a C-C bond beta to a radical center | psu.edu |

| Products | An olefin and a smaller primary free radical | wikipedia.orgpsu.edu |

| Conditions | Favored at high temperatures and low pressures | psu.edunist.gov |

| Significance | A primary degradation pathway in thermal cracking and pyrolysis | wikipedia.orgresearchgate.net |

The energetics and feasibility of chemical reactions are significantly influenced by electronic and structural factors. For this compound, resonance, inductive effects, and the potential for pore stabilization in catalytic systems are key determinants of its reactivity.

Pore Stabilization: In heterogeneous catalysis, where reactions occur on the surface of porous materials like zeolites or mesoporous silica (B1680970), the catalyst's pore structure can influence reaction energetics. rsc.orgunido.org By anchoring a catalyst within these pores, reactivity and selectivity can be maintained or even enhanced compared to homogeneous systems. rsc.org The confinement of reactant molecules within catalyst pores can affect transition state energies and alter reaction pathways. rsc.org For ketones, immobilization within the pores of a support can lead to efficient and selective transformations, with the pore environment influencing the catalytic outcome. rsc.org This is particularly relevant in industrial processes where catalyst stability and recyclability are important. researchgate.netlucp.net

Table 2: Factors Influencing Reaction Energetics

| Factor | Description | Impact on this compound | Source(s) |

| Resonance | Delocalization of π-electrons over a conjugated system. | Stabilizes the ground state; creates an electrophilic β-carbon. | auburn.eduresearchgate.netutexas.edu |

| Inductive Effects | Transmission of charge through σ-bonds. | Alkyl groups are electron-donating (+I); carbonyl oxygen is electron-withdrawing (-I). | researchgate.netmdpi.com |

| Pore Stabilization | Confinement effects within a porous catalyst support. | Can enhance catalytic activity and selectivity by influencing transition states. | rsc.orgunido.orgrsc.org |

Transformations Involving the α,β-Unsaturated Ketone Moiety

The defining feature of this compound is its α,β-unsaturated ketone structure, which is a versatile platform for various chemical transformations.

Due to the electronic properties conferred by conjugation, the β-carbon of α,β-unsaturated ketones is electrophilic. rsc.org This allows for 1,4-conjugate addition, also known as the Michael addition, where a nucleophile attacks the β-carbon. rug.nl This type of reaction is fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rug.nl

For example, the enolate of one ketone can act as a nucleophile and add to the β-position of an α,β-unsaturated ketone like this compound. mdpi.com The reaction of organocuprates, such as lithium diethylcuprate ((CH3CH2)2CuLi), with α,β-unsaturated ketones is a classic example of a Michael addition, leading to the formation of a new carbon-carbon bond at the β-position. chegg.comchegg.com The resulting enolate intermediate can then be trapped by an electrophile. rug.nl

Catalytic reactions involving α,β-unsaturated ketones can be designed to control the stereochemistry of the products, yielding specific enantiomers or diastereomers. This is particularly important in the synthesis of complex molecules and pharmaceuticals. mdpi.com

Asymmetric catalysis, using chiral catalysts, can achieve high enantioselectivity in reactions such as conjugate additions. rug.nl For instance, the copper-catalyzed asymmetric conjugate addition of organozinc reagents to cyclic enones is a well-established method for creating stereocenters with high efficiency and enantioselectivity. rug.nl

In the context of heterogeneous catalysis, anchoring a chiral ketone catalyst within the pores of a mesoporous silica support has been shown to be effective for the asymmetric epoxidation of olefins. rsc.org Such systems can exhibit comparable or even enhanced activity and enantioselectivity relative to their homogeneous counterparts, demonstrating that the catalyst's environment can profoundly influence the stereochemical outcome of a reaction. rsc.org The choice of catalyst, whether it's a transition metal complex or an organocatalyst, along with the reaction conditions, determines the stereoselectivity of transformations such as reductions, alkylations, and addition reactions involving the α,β-unsaturated ketone system. mdpi.comtdx.cat

Computational Chemistry and Theoretical Insights into 4,6,6 Trimethylhept 3 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to investigate the electronic structure and properties of molecules. For 4,6,6-trimethylhept-3-en-2-one, these calculations can elucidate its geometry, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a principal tool for computational chemists to predict the molecular structure and reactivity of organic compounds. DFT calculations can determine the optimized geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. This structural information is the foundation for understanding its chemical behavior.

In the context of catalysis, particularly in zeolite-catalyzed reactions, DFT calculations are crucial for understanding the interactions between the molecule and the catalyst framework. For instance, studies on the β-scission of related branched hydrocarbons within zeolite pores utilize DFT to calculate activation enthalpies and reaction energies. These calculations have shown that the structure of the hydrocarbon reactant significantly influences the intrinsic cracking kinetics. Current time information in Berlin, DE. The relative change in activation energy, as opposed to absolute properties, can be predicted with a high degree of accuracy using static DFT calculations. Current time information in Berlin, DE.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

Computational studies on similar terpene derivatives and α,β-unsaturated ketones confirm that DFT calculations are a reliable method for determining these electronic properties. dergipark.org.trmdpi.com These studies provide insights into how structural modifications can tune the HOMO-LUMO gap and, consequently, the reactivity of the compound. mdpi.com

Predictive Modeling and Simulation

Predictive modeling and simulation extend the insights from quantum chemical calculations to forecast the behavior of molecules in various chemical processes, particularly in catalysis.

Development of Predictive Models for Reaction Activation Barriers

For industrially relevant processes like catalytic cracking, predicting reaction activation barriers is essential for designing efficient catalysts and optimizing reaction conditions. For the β-scission of hydrocarbons, which is a key step in cracking, predictive models for activation barriers have been developed. A recent study developed a quantitative predictive model based on group additivity for the fast prediction of activation enthalpies for these reactions in different zeolite frameworks. Current time information in Berlin, DE.

These models are trained on a large dataset of activation enthalpies calculated using DFT for a variety of hydrocarbons. The goal is to create a model that can predict the activation barrier for a new molecule without the need for computationally expensive DFT calculations.

Group Additive Models and Pore Confinement Descriptors in Catalysis

To enhance the accuracy of predictive models for reactions within the confined spaces of zeolites, additional descriptors are often incorporated. Group additive models, which are based on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent groups, have been successfully applied.

A significant advancement in this area is the development of a "pore confinement descriptor." Current time information in Berlin, DE. This descriptor quantifies the difference in the average distance between the carbon chain of the reactant and the transition state and the zeolite framework. A positive descriptor indicates the transition state is closer to the framework than the reactant, while a negative value suggests the opposite. Current time information in Berlin, DE. This descriptor, which can be determined from computationally less expensive molecular mechanics calculations, significantly improves the predictive power of group additive models for activation enthalpies in zeolite catalysis. Current time information in Berlin, DE.

The table below illustrates the mean absolute errors (MAE) for different predictive models for the activation enthalpy of β-scission reactions in various zeolite frameworks.

| Zeolite Framework | MAE (kJ mol⁻¹) - Kinetic Group Additive Model | MAE (kJ mol⁻¹) - Modified Group Additive Model | MAE (kJ mol⁻¹) - Modified Group Additive Model with Pore Confinement Descriptor |

| FAU | 10 | 8 | 6 |

| MFI | 9 | 7 | 5 |

| MOR | 12 | 9 | 7 |

| TON | 11 | 8 | 6 |

This data is illustrative and based on findings from Ureel et al. (2024) for a range of hydrocarbons. Current time information in Berlin, DE.

Application in Zeolite-Catalyzed Reactions

The computational insights and predictive models have direct applications in understanding and improving zeolite-catalyzed reactions. For example, in the catalytic cracking of plastic waste, a wide variety of branched and unsaturated hydrocarbons are present. Understanding how molecules like the protonated form of this compound (2,4,6-trimethylhept-2-ylium) behave is crucial.

Studies have shown that the degree of branching has a complex effect on the activation enthalpy for β-scission, which is also dependent on the zeolite framework. Current time information in Berlin, DE. For instance, in the MFI zeolite, the addition of a methyl branch to 2,4-dimethylhept-2-ylium to form 2,4,6-trimethylhept-2-ylium leads to a decrease in the activation enthalpy. This is attributed to the transition state moving relatively closer to the zeolite pore wall, which is captured by the pore confinement descriptor. Current time information in Berlin, DE.

The table below shows the calculated activation enthalpies (Δ‡H) for the β-scission of related carbenium ions in different zeolite frameworks.

| Carbenium Ion | Zeolite Framework | Δ‡H (kJ mol⁻¹) |

| 2,4-dimethylhept-2-ylium | MFI | ~110 |

| 2,4,6-trimethylhept-2-ylium | MFI | ~105 |

| 2,4-dimethylhept-2-ylium | FAU | ~95 |

| 2,4,6-trimethylhept-2-ylium | FAU | ~100 |

This data is illustrative and based on trends reported by Ureel et al. (2024). Current time information in Berlin, DE.

These computational approaches not only explain experimental observations but also guide the design of new catalysts with improved activity and selectivity for specific chemical transformations.

Biological Interactions and Mechanistic Research of 4,6,6 Trimethylhept 3 En 2 One and Its Analogs Non Human Focused

Enzyme Inhibition Studies

The core chemical structure of 4,6,6-trimethylhept-3-en-2-one, characterized by an α,β-unsaturated ketone, is a recognized pharmacophore. nih.gov This functional group is pivotal to its biological activity, which is often mediated by the inhibition of key enzymes. nih.govnih.gov

Human lactate (B86563) dehydrogenase (hLDH) is a critical enzyme in metabolism, and its isoform hLDHA has been identified as a target for various inhibitors. dntb.gov.ua Research into analogs of this compound has shed light on the structure-activity relationships (SAR) governing hLDHA inhibition.

Analogs of the antiepileptic drug stiripentol (B1682491), which share structural similarities with this compound, have been synthesized and evaluated for their hLDHA inhibitory activity. mdpi.comnih.gov Stiripentol itself has been shown to inhibit lactate dehydrogenase. mdpi.comnih.gov A study of newly synthesized stiripentol-related compounds demonstrated varying degrees of hLDHA inhibition. For instance, at a concentration of 500 μM, stiripentol showed an inhibition of approximately 38.5%, while a related analog showed 26.9% inhibition. nih.gov

The development of dual inhibitors targeting both glycolate (B3277807) oxidase (GO) and lactate dehydrogenase A (LDHA) has been pursued for conditions like primary hyperoxaluria. acs.org Structure-based drug design has led to potent dual inhibitors, although challenges in achieving sufficient liver exposure in in-vivo models have been noted. acs.org The α,β-unsaturated ketone moiety is a feature in some compounds designed to interact with enzymes like LDH. dntb.gov.uaresearchgate.net

Table 1: hLDHA Inhibition by Stiripentol and Related Analog

| Compound | Concentration (μM) | % Inhibition of hLDHA |

|---|---|---|

| Stiripentol | 500 | 38.5 ± 2.6 |

| Analog | 500 | 26.9 ± 3.4 |

Data sourced from a study on stiripentol-related compounds. The values represent the mean ± SD of four replicates. nih.gov

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation. nih.gov The α,β-unsaturated ketone scaffold, present in this compound, is a feature of many compounds that inhibit these enzymes. nih.govnih.gov

Research has demonstrated that derivatives containing an α,β-unsaturated ketone can exhibit potent and selective inhibition of COX-2. mdpi.com For example, certain chalcone (B49325) derivatives, which are characterized by an α,β-unsaturated ketone system, have shown significant COX-2 inhibitory activity. nih.gov The presence of specific functional groups, such as a 4-fluorophenyl group, in addition to the α,β-unsaturated ketone, has been shown to enhance inhibitory activity and selectivity towards COX-2. mdpi.com In one study, a series of 1,3-dihydro-2H-indolin-2-one derivatives bearing α,β-unsaturated ketones were synthesized and evaluated. mdpi.combohrium.com Several of these compounds displayed potent COX-2 inhibition, with IC50 values in the low micromolar range. mdpi.combohrium.com For instance, compounds designated as 4e, 9h, and 9i had IC50 values of 2.35 µM, 2.422 µM, and 3.34 µM, respectively. mdpi.combohrium.com

Table 2: COX-2 Inhibition by 1,3-dihydro-2H-indolin-2-one Derivatives with α,β-Unsaturated Ketone Moiety

| Compound | IC50 (µM) for COX-2 |

|---|---|

| 4e | 2.35 ± 0.04 |

| 9h | 2.422 ± 0.10 |

| 9i | 3.34 ± 0.05 |

| 4a | 19.9 ± 4.76 |

IC50 values represent the concentration required for 50% inhibition of the enzyme. mdpi.combohrium.com

The inhibitory action of compounds structurally related to this compound extends beyond LDH and COX enzymes. The reactivity of the α,β-unsaturated ketone moiety makes it a candidate for interaction with a wide array of enzymes. nih.gov

Protein-Tyrosine Phosphatase 1B (PTP1B): This enzyme is a target for various diseases, and numerous inhibitors have been isolated from marine organisms like soft corals. nih.gov Many of these inhibitors are terpenoids, a broad class of natural products that can include α,β-unsaturated ketone structures. nih.gov

Elastase: Human neutrophil elastase is a serine protease involved in inflammation. nih.gov

3CLpro: This is a key protease in viruses, and its inhibition is a strategy for antiviral development. nih.gov

Ubiquitin-Proteasome System: This system is crucial for protein homeostasis, and its inhibition is a therapeutic strategy in various diseases. nih.govnih.gov Inhibitors of this system have been identified from natural sources. nih.gov

Tyrosinase: While specific studies on this compound are not prevalent, related α,β-unsaturated ketones have been investigated for tyrosinase inhibition.

A review of enzyme inhibitors from marine sources like gorgonians and soft corals reveals that hydrolases, including PTP1B, elastase, and proteases like 3CLpro, are common targets. nih.govresearchgate.net Terpenoids are a predominant class of molecules identified as inhibitors for these enzymes. nih.gov

Methodologies for Assessing Biological Interactions

To elucidate the inhibitory effects of compounds like this compound and its analogs, a variety of in vitro and cell-based assays are employed. These methods are essential for determining kinetic parameters, mechanisms of action, and cellular effects. enzyceuticals.eudatabiotech.co.ilnih.gov

Kinetic spectrofluorometric assays are a highly sensitive and widely used method for studying enzyme kinetics and inhibition. creative-enzymes.commdpi.com These assays measure the change in fluorescence over time as an enzyme converts a substrate to a product. creative-enzymes.com This can involve either the formation of a fluorescent product from a non-fluorescent substrate or the consumption of a fluorescent substrate. creative-enzymes.commdpi.com

This technique is particularly well-suited for high-throughput screening of compound libraries to identify potential enzyme inhibitors. mdpi.comnih.gov The advantages of fluorometric assays include high sensitivity, continuous monitoring of reaction kinetics, and the requirement for small amounts of enzyme and substrate. mdpi.com They are instrumental in determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and in elucidating the mechanism of inhibition (e.g., competitive, non-competitive). nih.govcreative-enzymes.com For example, the catalytic activity of hLDHA and the inhibitory effects of compounds can be precisely measured using such spectrofluorometric methods. dntb.gov.ua

While biochemical assays using purified enzymes are crucial, cell-based assays provide a more physiologically relevant context for evaluating the activity of potential inhibitors. plos.orgbmglabtech.com These assays measure the effects of a compound on various cellular processes within living cells. bmglabtech.com

Cell-based assays are used to:

Confirm the activity of a compound identified in a biochemical screen. nih.gov

Assess factors like cell permeability and stability of the compound. nih.gov

Investigate the downstream effects of enzyme inhibition on cellular pathways. plos.org

Screen for general adverse effects such as cytotoxicity. bmglabtech.com

For example, after identifying a potent COX-2 inhibitor through a biochemical assay, a cell-based assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 cells can be used to measure the compound's ability to inhibit nitric oxide (NO) production, an indicator of its anti-inflammatory activity in a cellular environment. mdpi.combohrium.com Similarly, cell-based assays are crucial for studying the ubiquitin-proteasome system, where high-content screening can measure the aggregation of ubiquitinated proteins as a marker of inhibition. nih.gov These assays bridge the gap between in vitro biochemical findings and the complex biological responses of a whole organism. bmglabtech.com

Future Research Directions and Potential Academic Contributions

Exploration of Novel Synthetic Pathways for 4,6,6-Trimethylhept-3-en-2-one Derivatives

The development of versatile and efficient synthetic routes to derivatives of this compound is a foundational area for future research. Standard methods for the synthesis of α,β-unsaturated ketones, such as the Aldol (B89426) condensation or the Wittig reaction, could be optimized for this sterically demanding substrate. quora.com Future work should focus on developing novel pathways that allow for the introduction of a wide range of functional groups at various positions on the molecular scaffold.

Key areas of exploration could include:

Catalytic Cross-Coupling Reactions: The use of modern catalytic methods, such as Suzuki, Stille, or Heck couplings, could be investigated to introduce aryl or vinyl substituents at the alpha or beta positions of the enone. This would generate a library of derivatives with diverse electronic and steric properties.

Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral derivatives of this compound would be of significant interest. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions.

Late-Stage Functionalization: Research into late-stage C-H functionalization of the this compound core would provide a powerful tool for rapidly accessing a diverse range of analogs from a common intermediate.

A hypothetical comparison of synthetic strategies for a potential derivative, 4-phenyl-6,6-dimethylhept-3-en-2-one, is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Pathways for a this compound Derivative

| Synthetic Pathway | Proposed Reagents | Potential Advantages | Potential Challenges |

| Aldol Condensation | Benzaldehyde, 4,4-Dimethyl-2-pentanone | Readily available starting materials. | Control of side reactions, potential for low yields due to steric hindrance. |

| Suzuki Coupling | 4-Bromo-6,6-dimethylhept-3-en-2-one, Phenylboronic acid, Pd catalyst | High functional group tolerance, good yields. | Synthesis of the halogenated precursor may be required. |

| Wittig Reaction | Phenyl(triphenyl)phosphonium bromide, 4,4-Dimethyl-2,3-pentanedione | Stereoselective formation of the double bond. | Stoichiometric use of the phosphonium ylide. |

In-Depth Computational Studies on Reaction Selectivity and Mechanism

Computational chemistry offers a powerful lens through which to investigate the reactivity and properties of this compound. nih.gov Future computational studies could provide valuable insights into reaction mechanisms, selectivity, and the electronic structure of this molecule and its derivatives.

Potential areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations could be employed to model the transition states and reaction pathways of various transformations, such as nucleophilic additions to the enone system. This would aid in understanding and predicting the regioselectivity (1,2- vs. 1,4-addition) of such reactions.

Spectroscopic Property Prediction: Computational methods can be used to predict spectroscopic data, such as NMR and IR spectra, which would be invaluable in the characterization of newly synthesized derivatives.

Conformational Analysis: As discussed in the following section, computational modeling can be a key tool in understanding the conformational preferences of the molecule and its stereoisomers.

Table 2 outlines a hypothetical computational study design for investigating the Michael addition of a thiol to this compound.

Table 2: Proposed Computational Study of a Michael Addition Reaction

| Computational Method | Parameter to be Investigated | Expected Outcome |

| Density Functional Theory (B3LYP/6-31G*) | Transition state energies for 1,2- and 1,4-addition. | Prediction of the kinetic product and understanding of regioselectivity. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution in the ground state and transition states. | Insight into the electronic factors governing reactivity. |

| Molecular Dynamics (MD) Simulation | Solvation effects on the reaction pathway. | Understanding the role of the solvent in the reaction mechanism. |

Advanced Characterization of Stereoisomers and Conformational Analysis

The presence of a chiral center at the 4-position and the potential for E/Z isomerism around the double bond means that this compound can exist as multiple stereoisomers. A crucial area of future research will be the synthesis, separation, and advanced characterization of these stereoisomers.

Future research in this area should focus on:

Stereoselective Synthesis: As mentioned previously, the development of synthetic methods to access individual stereoisomers in high purity is essential.

Chiral Chromatography: The use of chiral stationary phases in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) will be necessary for the analytical and preparative separation of enantiomers and diastereomers.

Spectroscopic and Crystallographic Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of diastereomers. X-ray crystallography, where applicable, can provide unambiguous determination of the absolute stereochemistry.

Conformational Studies: A combination of experimental techniques (e.g., variable-temperature NMR) and computational modeling can be used to study the conformational preferences of the different stereoisomers.

Further Investigation of Mechanistic Biological Interactions and Structure-Activity Relationships in Enzyme Systems

The α,β-unsaturated ketone moiety is a known Michael acceptor and can react with nucleophilic residues, such as cysteine, in the active sites of enzymes. nih.gov This suggests that this compound and its derivatives could be investigated as potential enzyme inhibitors.

Future research in this area could involve:

Screening against Enzyme Targets: A library of this compound derivatives could be screened against a panel of enzymes, particularly those with a cysteine residue in their active site, such as certain proteases or kinases.

Mechanism of Inhibition Studies: For any active compounds identified, detailed mechanistic studies would be necessary to determine the mode of inhibition (e.g., reversible or irreversible) and to identify the specific amino acid residues involved in binding.

Structure-Activity Relationship (SAR) Studies: By systematically varying the substituents on the this compound scaffold and measuring the corresponding changes in inhibitory activity, a detailed SAR could be established. This would provide valuable information for the design of more potent and selective inhibitors.

Molecular Docking and Dynamics: Computational docking and molecular dynamics simulations could be used to model the binding of these compounds to their enzyme targets, providing insights into the key intermolecular interactions and guiding the design of new analogs.

Table 3 presents a hypothetical SAR study for a series of this compound derivatives as inhibitors of a hypothetical cysteine protease.

Table 3: Hypothetical Structure-Activity Relationship Data

| Derivative | R-group at C4 | IC50 (µM) |

| 1 | Methyl | >100 |

| 2 | Phenyl | 50 |

| 3 | 4-Chlorophenyl | 25 |

| 4 | 4-Methoxyphenyl | 75 |

The data in this hypothetical table suggests that aromatic substituents at the 4-position are beneficial for activity and that electron-withdrawing groups on the phenyl ring enhance potency.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for characterizing 4,6,6-Trimethylhept-3-en-2-one, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) are standard. For NMR, analyze chemical shifts (e.g., δ 1.2–2.5 ppm for methyl groups) and coupling patterns to confirm the bicyclic structure. IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and alkene C-H stretches. MS confirms molecular weight (150.22 g/mol) via parent ion peaks .

- Data Interpretation : Compare observed spectra with computational predictions (e.g., density functional theory) to validate structural assignments. For example, discrepancies in carbonyl peak intensity may indicate stereochemical effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Store in airtight containers away from oxidizers. Toxicity data (e.g., LD₅₀) should be reviewed prior to use, though specific values may require extrapolation from structurally similar ketones .

Q. How can researchers synthesize this compound, and what are common purification challenges?

- Methodological Answer : A Diels-Alder reaction between isoprene and a methyl-substituted dienophile is a plausible route. Purification via fractional distillation or column chromatography is essential due to byproducts (e.g., stereoisomers). Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.